Bis(2-cyanoethyl) ether

Description

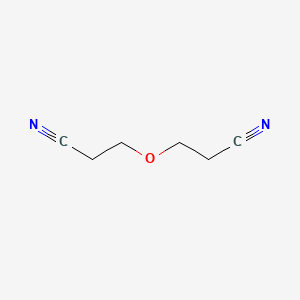

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGCCTGNWPKXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044154 | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White turnings; [Acros Organics MSDS] | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1656-48-0, 9004-41-5 | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxydipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanoethyl Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICYANODIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-cyanoethyl) Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Bis(2-cyanoethyl) ether, also known by its IUPAC name 3-(2-cyanoethoxy)propanenitrile and synonyms such as 3,3'-Oxydipropionitrile, is a bifunctional organic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its structure, characterized by a central ether linkage flanked by two cyanoethyl arms, provides two reactive nitrile functionalities.[2] This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of polymers, plasticizers, and, notably, complex heterocyclic structures relevant to medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its practical application in a research setting.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. This compound is typically a clear, colorless to pale yellow or brown liquid.[2][5] It is very soluble in water and moderately soluble in other polar solvents.[2][5][6] A summary of its key physicochemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1656-48-0 | [1][7][8] |

| Molecular Formula | C₆H₈N₂O | [1][2][5] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Clear, colorless to brown liquid | [2][5] |

| Melting Point | -26.3 °C | [5][9] |

| Boiling Point | ~306-314 °C | [5][9] |

| Density | 1.045 g/cm³ (at 25 °C) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility in Water | Very soluble | [5] |

| Vapor Pressure | 0.0005 mmHg (at 25 °C) | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons. Data is available for confirmation of structure.[1][10]

-

IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically around 2250 cm⁻¹.[1]

-

Mass Spectrometry: GC-MS data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[1]

Synthesis Pathway: The Cyanoethylation Reaction

The primary and most efficient route for synthesizing this compound is through a base-catalyzed Michael addition, a class of reaction known as cyanoethylation.[11][12] This process involves the reaction of acrylonitrile with ethylene cyanohydrin.[3] An alternative patented method involves reacting two moles of acrylonitrile with one mole of water in the presence of an alkaline catalyst.[3]

Mechanism of Synthesis: The reaction is catalyzed by a base (e.g., sodium hydroxide), which deprotonates the hydroxyl group of ethylene cyanohydrin to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient β-carbon of acrylonitrile, a classic Michael acceptor.[12][13] The resulting carbanion is subsequently protonated by water or the parent alcohol to yield the final product.

Caption: Mechanism of base-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods described in the patent literature.[3]

-

Reagent Preparation: To a stirred mixture of 106 g (2.0 moles) of acrylonitrile, add 18 g (1.0 mole) of water.

-

Catalyst Addition: While maintaining the temperature between 15-20 °C with external cooling, slowly add 2 cc of a 50% aqueous sodium hydroxide solution.

-

Reaction: Continue vigorous stirring and cooling for five hours, keeping the temperature between 15-20 °C. Allow the mixture to warm spontaneously to 45 °C, then cool again and maintain a temperature of 20-25 °C for an additional two hours.

-

Neutralization & Work-up: Acidify the reaction mixture to be slightly acidic using dilute hydrochloric acid (check with bromothymol blue indicator). Add 50 cc of a water-immiscible solvent like ethylene dichloride to extract the product.

-

Isolation: Separate the aqueous layer. Distill the organic extract under reduced pressure.

-

Purification: The crude product is further purified by fractional distillation. This compound typically distills at 161-163 °C at a pressure of 5.5 mm Hg.[3]

Causality Insight: The use of a base is critical as it generates the necessary nucleophile for the reaction to proceed.[12] Temperature control is essential to prevent unwanted polymerization of acrylonitrile and to ensure a controlled reaction rate. Neutralization is required to stop the reaction and prevent base-catalyzed side reactions during work-up.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two nitrile functional groups. These groups can undergo hydrolysis to form carboxylic acids or reduction to form primary amines, providing pathways to valuable derivatives. The ether linkage is generally stable under neutral conditions but can be cleaved under harsh acidic or basic conditions.[2] It is also classified as a compound that may form peroxides upon storage, especially in the presence of air and light.[1]

A. Reduction to Bis(3-aminopropyl) Ether

A synthetically crucial transformation for drug development professionals is the reduction of the dinitrile to the corresponding diamine, bis(3-aminopropyl) ether. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[14][15] The resulting diamine is a valuable building block for synthesizing polyamides, resins, and various heterocyclic compounds.[3]

Mechanism of Nitrile Reduction with LiAlH₄: The reduction proceeds via a two-step nucleophilic attack by hydride ions (H⁻) from LiAlH₄.[15] The first hydride attacks the electrophilic nitrile carbon, breaking one of the pi bonds and forming an intermediate imine anion. A second hydride ion then attacks the imine carbon, leading to a dianion. A final aqueous or acidic work-up protonates the nitrogen atoms to yield the primary amine.[15][16]

Sources

- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chem-casts.com [chem-casts.com]

- 10. 2-Cyanoethyl ether (1656-48-0) 1H NMR [m.chemicalbook.com]

- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3,3'-Oxydipropionitrile (CAS: 1656-48-0)

Abstract

This technical guide provides a comprehensive overview of 3,3'-Oxydipropionitrile (ODPN), a symmetrical aliphatic dinitrile. ODPN's unique combination of a flexible ether linkage and two polar nitrile groups imparts properties that make it a compound of significant interest in materials science and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, analytical methodologies, and potential applications, with a particular focus on its relevance in advanced battery technologies and as a structural motif in medicinal chemistry.

Introduction

3,3'-Oxydipropionitrile, also known as bis(2-cyanoethyl) ether, is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a central oxygen atom flanked by two propionitrile chains, results in a high boiling point, moderate polarity, and the potential for diverse chemical transformations at the nitrile functionalities. While not as widely known as simpler nitriles like acetonitrile, ODPN's bifunctional nature makes it a valuable building block and a functional material in its own right. This guide will elucidate the fundamental chemistry and practical applications of ODPN, providing a technical resource for laboratory and industrial professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3,3'-Oxydipropionitrile is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1656-48-0 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | 3,3'-Oxydipropanenitrile | [1] |

| Synonyms | This compound, 2-Cyanoethyl ether | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 172 °C | [1] |

| Density | Approximately 1.05 g/cm³ | [1] |

| Refractive Index | ~1.44 | [1] |

| Purity (Typical) | >98.0% (by GC) | [1] |

Synthesis and Purification

Synthetic Pathway: Base-Catalyzed Michael Addition

The most common and efficient method for the synthesis of 3,3'-Oxydipropionitrile is the base-catalyzed Michael addition of an alcohol to acrylonitrile.[2][3] In this reaction, a catalytic amount of a strong base deprotonates the alcohol, forming an alkoxide nucleophile. This nucleophile then attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting enolate is subsequently protonated by the alcohol starting material, regenerating the alkoxide catalyst and yielding the β-alkoxypropionitrile product. For the synthesis of ODPN, ethylene glycol is used as the diol, allowing for a double Michael addition to occur.

Reaction Mechanism

The mechanism for the base-catalyzed synthesis of 3,3'-Oxydipropionitrile from ethylene glycol and acrylonitrile proceeds in two sequential Michael additions.

Sources

An In-depth Technical Guide to Bis(2-cyanoethyl) ether: Structure, Synthesis, and Applications

Introduction

Bis(2-cyanoethyl) ether, identified by the CAS Number 1656-48-0, is a difunctional organic compound that holds a significant position in the landscape of chemical synthesis.[1][2][3] Also known by its synonyms, 3,3'-Oxydipropionitrile and 2,2'-Dicyanodiethyl ether, this molecule serves as a pivotal intermediate and building block in the production of various polymers, resins, and specialty chemicals.[2][4] Its unique structure, featuring an ether linkage flanked by two cyanoethyl groups, imparts a distinct reactivity profile that is leveraged in numerous industrial and research applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure to its synthesis, properties, and safe handling, intended for researchers, chemists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

The defining characteristic of this compound is its symmetrical structure. It consists of a central oxygen atom forming an ether bridge between two ethyl chains, each terminated by a nitrile (cyano) group. This arrangement is key to its chemical behavior and utility.

The IUPAC name for this compound is 3-(2-cyanoethoxy)propanenitrile.[2][3][5] Its molecular formula is C₆H₈N₂O.[2][4][3][5]

Caption: Molecular Structure of this compound (O(CH₂CH₂CN)₂).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][3][5] |

| CAS Number | 1656-48-0 | [2][4][3] |

| Molecular Formula | C₆H₈N₂O | [2][4][3][5] |

| SMILES | N#CCCOCCC#N | [3][5] |

| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N | [2][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, applications, and reactivity. It is typically a colorless to pale yellow or brown liquid.[4][6] A critical characteristic is its high water solubility, which influences its use in aqueous reaction systems and its environmental mobility.[6][7] The compound is stable under neutral conditions but is susceptible to hydrolysis under the influence of strong acids or bases.[4] Furthermore, it is classified as a potential peroxide-forming chemical, a crucial consideration for long-term storage.[2]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [2][8] |

| Appearance | Clear, colorless to pale yellow/brown liquid | [4][6] |

| Melting Point | -26.3 °C | [5][6] |

| Boiling Point | approx. 306 - 314 °C | [6] |

| Solubility in Water | Very soluble | [6] |

| Vapor Pressure | 0.0005 mmHg at 25 °C | [6] |

Synthesis and Mechanism

The industrial synthesis of this compound is primarily achieved through a base-catalyzed cyanoethylation reaction. The most common pathway involves the reaction of acrylonitrile with ethylene cyanohydrin.[9] An alternative, elegant approach involves the reaction of two molar equivalents of acrylonitrile with one mole of water, also in the presence of an alkaline catalyst.[9]

Causality of Experimental Choices: The choice of an alkaline catalyst (e.g., sodium hydroxide, potassium hydroxide, or quaternary ammonium hydroxides) is critical.[9] The catalyst's role is to deprotonate the hydroxyl group of either water or ethylene cyanohydrin, transforming it into a much stronger nucleophile (alkoxide or hydroxide ion). This activated nucleophile then readily attacks the electron-deficient β-carbon of the acrylonitrile molecule in a classic Michael addition. The reaction proceeds in two stages if water is the starting material, with the initial adduct, ethylene cyanohydrin, reacting with a second molecule of acrylonitrile. The reaction is typically conducted at moderately elevated temperatures (40-60 °C) to accelerate the rate without promoting unwanted polymerization of acrylonitrile.[9]

Experimental Protocol: Synthesis from Acrylonitrile and Water

The following protocol is a representative example derived from established synthesis processes.[9]

-

Reactor Setup: A stirred reactor is charged with 53g of acrylonitrile, 50 cc of dioxane (as a solvent), and 10 cc of a 10% aqueous sodium hydroxide solution.

-

Reaction: The mixture is stirred and heated to 45 °C for approximately six hours to ensure the reaction goes to completion.

-

Neutralization: After the reaction period, the mixture is cooled, and the alkaline catalyst is neutralized with a dilute acid, such as hydrochloric acid. This step is crucial to prevent side reactions during workup.

-

Solvent Removal: The dioxane solvent is removed under reduced pressure, typically on a steam bath.

-

Purification: The residual oil is filtered and then purified by distillation under high vacuum. The final product, this compound, distills over at approximately 160-165 °C at a pressure of 5-6 mm Hg.[9]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Industry

The utility of this compound stems from the reactivity of its terminal nitrile groups and the stability of its ether linkage.

-

Intermediate for Polymers and Plasticizers: The primary application is as a chemical intermediate.[4] The nitrile groups can be hydrolyzed to form dicarboxylic acids or hydrogenated to yield diamines. These resulting difunctional molecules (diacids and diamines) are essential monomers for producing polyesters and polyamides, which are classes of synthetic resins.[9] Esters derived from the diacid are also employed as plasticizers.[9]

-

Solvent: Due to its polarity and liquid state over a wide temperature range, it can be used as a specialized solvent.[9]

-

Oligonucleotide Synthesis: Related phosphoramidite derivatives, such as Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite, are crucial reagents used as phosphite monomers in the synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development.[10][11]

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][7] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory tract irritation.[1][6][7]

-

Personal Protective Equipment (PPE): When handling this substance, it is mandatory to use chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and/or a face shield).[6][7] All work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated location.[6] It should be kept away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][6] Given its potential to form peroxides, containers should be dated upon opening and checked for peroxide formation if stored for extended periods.[2]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[6][7] For skin contact, wash off immediately with soap and plenty of water.[6][7] If inhaled, move the person to fresh air.[6][7] In all cases of significant exposure, seek immediate medical attention.[6][7]

Conclusion

This compound is a versatile and important chemical intermediate whose structural features are directly linked to its broad utility in polymer science and organic synthesis. A thorough understanding of its properties, synthesis mechanisms, and safety protocols is essential for its effective and safe application in both research and industrial contexts. The continued use of its derivatives in fields like oligonucleotide synthesis underscores its ongoing relevance in advanced scientific applications.

References

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Synthesis of bis-(2-cyanoethyl) ether - PrepChem.com. (n.d.).

- This compound | C6H8N2O | CID 15452 - PubChem. (n.d.).

- Bis(2-cyanoethyl)ether(1656-48-0) - ChemicalBook. (n.d.).

- CAS 1656-48-0: this compound | CymitQuimica. (n.d.).

- This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).

- Thermophysical Properties of this compound - Chemcasts. (n.d.).

- 2-Cyanoethyl ether 98 1656-48-0 - Sigma-Aldrich. (n.d.).

- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.

- Bis(2-cyanoethyl) diisopropylphosphoramidite | Oligonucleotides Synthesis | MedChemExpress. (n.d.).

- Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite - PubChem. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-氰基乙醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US2382036A - this compound and process for making same - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of Bis(2-cyanoethyl) ether

An In-Depth Technical Guide to the Physical Properties of Bis(2-cyanoethyl) ether

Introduction

This compound, also known by its IUPAC name 3-(2-cyanoethoxy)propanenitrile, is an organic compound featuring a central ether linkage with two cyanoethyl substituents.[1] This unique structure imparts a set of physical and chemical properties that make it a valuable intermediate in various fields of organic synthesis, including the production of polymers and other complex molecules.[1] Its relatively low volatility and notable solubility in polar solvents are key characteristics dictating its application and handling.[1] This guide offers a detailed examination of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and practical insights required for its effective use.

Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers.

-

Synonyms: 2,2'-Dicyanodiethyl ether, 3,3'-Oxydipropionitrile, 3,3'-Oxybis[propanenitrile], β,β′-Dicyanodiethyl ether[1][7]

Summary of Physical Properties

The following table consolidates the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Conditions |

| Appearance | Clear, colorless to pale yellow/brown liquid | Ambient |

| Melting Point | -26.3 °C | - |

| Boiling Point | 305.85 - 314 °C (Normal) | Atmospheric Pressure |

| 110-112 °C | 0.5 mmHg | |

| 161-163 °C | 5.5 mm | |

| Density | 1.05 g/cm³ | 20 °C |

| 1.043 g/mL | 25 °C | |

| Refractive Index | 1.4395 - 1.4435 | 20 °C |

| Vapor Pressure | 0.0005 mmHg | 25 °C |

| Solubility | Very soluble | Water |

Detailed Analysis of Key Physical Properties

Physical State and Appearance

At standard temperature and pressure, this compound exists as a clear, colorless to pale yellow or brown liquid.[1][2][3] The variation in color may be indicative of purity, with purer samples appearing colorless.[3][4]

Melting and Boiling Points

The compound has a low melting point of -26.3 °C, meaning it remains in a liquid state under most laboratory conditions.[2][6] Its normal boiling point is reported to be as high as 314 °C.[2] However, due to the potential for decomposition at such elevated temperatures, distillation is typically performed under reduced pressure.[9] Boiling points of 110-112 °C at 0.5 mmHg and 161-163 °C at 5.5 mm have been reported, highlighting the necessity of vacuum distillation for purification.[8]

Density and Solubility

With a density of approximately 1.05 g/cm³ at 20 °C, this compound is slightly denser than water.[2] Its structure, containing both a polar ether group and two cyano groups, renders it very soluble in water and moderately soluble in other polar solvents.[1][2] This high water solubility is a critical factor in its environmental mobility and dictates the choice of solvents for extraction and reaction workups.[1][8]

Refractive Index

The refractive index, measured at 20 °C, typically falls within the range of 1.4395 to 1.4435.[3][4] This property is a rapid and non-destructive method for confirming the identity and assessing the purity of liquid samples.

Vapor Pressure and Volatility

The vapor pressure of this compound is very low, measured at 0.0005 mmHg at 25 °C.[2] This indicates that the compound has low volatility, an important consideration for handling and storage as it minimizes inhalation exposure risk under ambient conditions.

Stability and Reactivity Profile

This compound is stable at room temperature when stored in closed containers away from incompatible substances.[2] However, its reactivity profile warrants careful consideration:

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2]

-

Hydrolysis: The ether linkage can undergo hydrolysis in the presence of strong acids or bases.[1]

-

Peroxide Formation: As an ether, it may form explosive peroxides upon prolonged exposure to air, a risk that necessitates proper storage and handling protocols.[7]

-

Hazardous Decomposition: Upon combustion, it can produce toxic fumes including nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

Experimental Protocol: Determination of Boiling Point under Reduced Pressure

The high boiling point of this compound at atmospheric pressure necessitates the use of vacuum distillation for its purification to prevent thermal decomposition.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Methodology Rationale: By reducing the pressure above the liquid, the boiling point is lowered. This is governed by the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature. For a compound susceptible to decomposition at its atmospheric boiling point, this technique is essential for obtaining a pure sample.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge (manometer). Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Close the system to the atmosphere and slowly open the connection to the vacuum source. Reduce the pressure within the apparatus to the desired level (e.g., 1 mmHg).

-

Heating: Begin gently heating the distillation flask using a heating mantle. Stir the sample continuously.

-

Observation: Observe the temperature as the liquid begins to boil and the condensate forms on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the distillate is collected in the receiving flask.

-

Data Recording: Record the stable temperature reading and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to equalize the pressure.

Interrelation of Physical Properties

The physical properties of a compound are not isolated values but are interconnected. The following diagram illustrates the conceptual relationship between temperature and other key physical properties of this compound.

Sources

- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2382036A - this compound and process for making same - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

Navigating the Solubility Landscape of Bis(2-cyanoethyl) Ether: A Technical Guide for Researchers

In the intricate world of chemical synthesis and formulation development, a profound understanding of solvent-solute interactions is paramount. This guide offers an in-depth exploration of the solubility characteristics of bis(2-cyanoethyl) ether (BCEE), a versatile intermediate recognized for its unique physicochemical properties. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simplistic solubility tables to provide a nuanced understanding rooted in the principles of molecular interactions, empowering users to make informed decisions in their experimental designs.

Unveiling the Molecular Persona of this compound

This compound, also known as 3,3'-oxydipropionitrile, possesses a molecular architecture that dictates its behavior in various solvent environments.[1][2] Its structure, featuring a central ether linkage flanked by two polar cyanoethyl groups, imparts a distinct polarity that is central to its solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow/brown liquid | [2][3] |

| Boiling Point | 305.85 °C (at 1.01325 bar) | [4] |

| Melting Point | -26.3 °C | [3][4] |

| Density | ~1.04-1.06 g/cm³ at 20-25 °C | [3][4] |

| Water Solubility | Very soluble | [3] |

The presence of the ether oxygen and the two nitrile groups allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions.[5][6] This inherent polarity suggests a "moderate solubility in polar solvents," a statement frequently encountered in chemical literature.[2] However, for the discerning scientist, a more granular understanding is essential.

The Principle of "Like Dissolves Like": A Theoretical Framework

The logical relationship for predicting solubility based on this principle is illustrated below:

Caption: Logical workflow for predicting solubility based on the similarity of polarity and Hildebrand solubility parameters.

Estimated Solubility Profile in Common Organic Solvents

Based on the theoretical framework and qualitative information, the following table provides an estimated solubility profile of this compound. It is crucial to recognize that these are predictions and should be verified experimentally for any critical application.

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale |

| Water | Protic | High | Very Soluble | High polarity and ability to form hydrogen bonds with the ether oxygen and nitrile nitrogen of BCEE.[3][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Miscible/Very Soluble | High polarity aligns well with the polar nature of BCEE. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Miscible/Very Soluble | Similar to DMSO, its high polarity should facilitate strong dipole-dipole interactions with BCEE. |

| Methanol/Ethanol | Protic | High | Soluble | As polar protic solvents, they can engage in hydrogen bonding with BCEE. |

| Acetone | Polar Aprotic | Medium-High | Soluble | The ketone group's polarity should allow for favorable dipole-dipole interactions. |

| Dichloromethane | Halogenated | Medium | Moderately Soluble | Offers moderate polarity that can interact with the polar groups of BCEE. |

| Ethyl Acetate | Ester | Medium | Moderately Soluble | Possesses a polar ester group that can interact with BCEE. |

| Toluene | Aromatic | Low | Sparingly Soluble | The nonpolar nature of toluene is a poor match for the high polarity of BCEE. |

| Hexane | Aliphatic | Low | Insoluble/Slightly Soluble | As a nonpolar solvent, it is unlikely to effectively solvate the highly polar BCEE molecule. |

Experimental Determination of Solubility: A Validating Protocol

Given the scarcity of quantitative data, experimental determination of solubility is often a necessary and critical step. The following protocol outlines a reliable gravimetric method for this purpose.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Several sealable glass vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Experimental Workflow:

Caption: Step-by-step workflow for the experimental determination of solubility using the gravimetric method.

Procedure:

-

Preparation of Saturated Solution: In a series of sealable vials, add an excess amount of this compound to a known volume or mass of the chosen solvent. The presence of undissolved BCEE is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sampling: Once equilibrated, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.

-

Record the total weight of the vial and the aliquot.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the BCEE.

-

Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Mass of solvent = (Mass of vial + aliquot) - (Mass of vial + dried residue)

-

Mass of dissolved BCEE = (Mass of vial + dried residue) - (Mass of empty vial)

-

Solubility ( g/100g solvent) = (Mass of dissolved BCEE / Mass of solvent) * 100

-

Solubility (g/100mL solvent) can be calculated using the density of the solvent.

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains elusive in public literature, a strong theoretical and qualitative understanding of its behavior can be established. Its high polarity, stemming from the ether and dual nitrile functionalities, dictates its preference for polar solvents. For applications demanding precise solubility values, the experimental protocol provided in this guide offers a robust methodology for generating reliable, in-house data. By combining theoretical prediction with empirical validation, researchers can confidently navigate the solubility landscape of this important chemical intermediate, ensuring the success and reproducibility of their scientific endeavors.

References

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

-

BYJU'S. Nitriles- Structure. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Pirika. Hansen Solubility Parameters(HSP) Application Notes. [Link]

-

Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Just, J.; Zeh, A. C.; Federsel, C. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega 2018, 3 (12), 18195–18205.

-

ResearchGate. Hansen solubility parameters. [Link]

-

Steven Abbott. HSP Basics. [Link]

- Al-Bayati, A. H.; Al-Amiery, A. A.; Al-Majedy, Y. K. A New Approach to Estimate Hansen Solubility Parameters using Maple Software. International Journal of Applied Engineering Research 2017, 12 (15), 4858–4863.

Sources

- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chem-casts.com [chem-casts.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of Bis(2-cyanoethyl) Ether

Abstract

This technical guide provides an in-depth exploration of the synthesis of Bis(2-cyanoethyl) ether (BCEE), a significant chemical intermediate with applications ranging from polymer science to the synthesis of specialized organic molecules.[1][2] Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explores critical reaction parameters, and presents detailed, field-proven protocols. The core synthesis route, a base-catalyzed double Michael addition of water to acrylonitrile, is examined in detail. This guide is intended for researchers, chemists, and process development professionals, offering the necessary insights to not only replicate the synthesis but also to troubleshoot and optimize it for specific laboratory or industrial applications.

Introduction and Strategic Importance

This compound, systematically named 3,3'-Oxydipropionitrile (CAS No: 1656-48-0), is a difunctional nitrile characterized by a central ether linkage.[3] It is a colorless to pale yellow, water-soluble liquid with a high boiling point, properties that make it a useful solvent and a versatile building block in organic synthesis.[2][4]

The strategic value of BCEE lies in the reactivity of its terminal nitrile groups. These can be hydrolyzed to carboxylic acids, reduced to primary amines to form bis(3-aminopropyl) ether, or undergo various other transformations. The resulting diamine is a valuable monomer for the production of polyamides and epoxy resins, while the dicarboxylic acid can be used in polyester synthesis.[1] Consequently, a robust and efficient synthesis of BCEE is a critical first step for accessing these higher-value compounds. This guide focuses on the most direct and industrially relevant synthesis pathway: the cyanoethylation of water.

The Core Mechanism: Base-Catalyzed Cyanoethylation

The formation of this compound from acrylonitrile and water is a classic example of a conjugate addition, specifically a double Michael reaction. The reaction proceeds in two distinct, base-catalyzed steps. The presence of a strong electron-withdrawing nitrile group polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Causality of Catalysis: An alkaline catalyst, such as sodium hydroxide (NaOH) or a quaternary ammonium hydroxide, is essential.[1] Its primary role is to generate a potent nucleophile from a weak one. In this case, the catalyst deprotonates water to form the hydroxide ion (OH⁻), or it deprotonates the intermediate, ethylene cyanohydrin, to form a more reactive alkoxide ion.

The reaction mechanism can be visualized as follows:

-

Step 1: Formation of the Ethylene Cyanohydrin Intermediate. A hydroxide ion attacks the β-carbon of a molecule of acrylonitrile. The resulting enolate intermediate is rapidly protonated by water to yield ethylene cyanohydrin. It has been established that this intermediate can be formed in situ when sufficient water is present.[1]

-

Step 2: Formation of this compound. The hydroxyl group of ethylene cyanohydrin is deprotonated by the base, creating an alkoxide. This alkoxide then acts as the nucleophile, attacking a second molecule of acrylonitrile in another Michael addition to form the final this compound product.

Caption: Figure 1. Reaction mechanism for the synthesis of this compound.

Critical Parameters for Synthesis Optimization

The success of the BCEE synthesis, in terms of yield, purity, and reaction time, is contingent upon the careful control of several key parameters.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Stoichiometry | 2.0 - 2.1 moles Acrylonitrile per 1.0 mole Water | A slight excess of acrylonitrile can drive the reaction to completion. However, a large excess complicates purification. The theoretical ratio is 2:1.[1] |

| Catalyst | 0.1 - 2% w/w of total reactants | Alkaline catalysts (e.g., NaOH, KOH, Trimethyl benzyl ammonium hydroxide) are required.[1] Low concentrations are effective; higher concentrations can promote side reactions like saponification of the nitrile or polymerization of acrylonitrile. |

| Temperature | 20°C - 60°C | The reaction is exothermic. Initial cooling may be necessary to maintain control.[1] Gentle heating (40-60°C) accelerates the reaction rate, but temperatures above 70°C significantly increase the risk of violent, uncontrolled polymerization of acrylonitrile.[1][5] |

| Solvent | Optional (e.g., Dioxane, Benzene) | While the reaction can be run neat, an inert solvent can help moderate the reaction temperature and improve homogeneity.[1] However, this adds a removal/recovery step to the process. |

| Reaction Time | 4 - 8 hours | Monitoring is key. The reaction progress can be followed by GC analysis of aliquots to observe the disappearance of the ethylene cyanohydrin intermediate. |

Experimental Protocols: A Self-Validating System

The following protocols are derived from established literature and are designed to be self-validating through clear procedural steps and expected outcomes.[1]

Protocol 1: Synthesis from Acrylonitrile and Water

This protocol leverages the in situ formation of the ethylene cyanohydrin intermediate.

A. Reagents & Equipment

-

Acrylonitrile (106.1 g, 2.0 mol)

-

Deionized Water (18.0 g, 1.0 mol)

-

50% Sodium Hydroxide Solution (2.0 g)

-

500 mL 3-neck round-bottom flask

-

Mechanical stirrer, dropping funnel, thermometer, and condenser

-

Ice-water bath

B. Procedure

-

Equip the flask with the stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath.

-

Charge the flask with acrylonitrile and water. Begin stirring to create a homogenous mixture.

-

Cool the mixture to 10-15°C.

-

Slowly add the 50% NaOH solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 20°C.

-

After addition, maintain the temperature between 15-25°C with cooling for 5 hours. The reaction is exothermic, so careful monitoring is critical.

-

Remove the ice bath and allow the mixture to warm to room temperature, then heat to 40-45°C for 1-2 hours to ensure completion.

-

Cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric or sulfuric acid until the pH is ~7.

C. Work-up and Purification

-

The product is water-soluble. For purification, transfer the neutralized mixture to a distillation apparatus suitable for vacuum distillation.

-

Distill under reduced pressure. The this compound product will typically distill at 160-165°C at 5-6 mm Hg.[1]

-

Collect the fraction, confirm its identity via refractive index (n20/D ~1.441), and assess purity by GC. The expected yield is 80-85%.

General Experimental Workflow

The overall process, from initial setup to final analysis, follows a logical sequence that ensures safety and product quality.

Caption: Figure 2. General workflow for the synthesis and purification of BCEE.

Safety, Handling, and Waste Management

Professional diligence regarding safety is paramount when synthesizing BCEE, primarily due to the hazards associated with the starting material, acrylonitrile.

| Hazard Category | Description & Mitigation Measures |

| Chemical Hazards | Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact; a potential carcinogen. This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes serious skin and eye irritation.[6][7] May form explosive peroxides upon storage.[3] |

| Handling | All manipulations must be conducted in a certified chemical fume hood. Avoid heating reaction mixtures too strongly or quickly to prevent runaway polymerization. |

| Personal Protective Equipment (PPE) | Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles at all times.[4][7] |

| Storage | Store BCEE in a tightly closed container in a cool, dry, well-ventilated area away from oxidizing agents.[4] Check for peroxide formation before distilling stored material. |

| Waste Disposal | All liquid and solid waste must be collected in designated, labeled hazardous waste containers for disposal according to institutional and governmental regulations. Do not dispose of in municipal sewer systems. |

Conclusion

The synthesis of this compound via the base-catalyzed cyanoethylation of water is a well-established, efficient, and scalable process. Mastery of this synthesis is not merely about following a recipe but about understanding the underlying Michael addition mechanism and appreciating the profound impact of reaction parameters such as temperature, stoichiometry, and catalyst concentration. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers and development professionals can reliably produce high-purity BCEE, unlocking its potential as a versatile intermediate for further chemical innovation.

References

-

Title: Synthesis of bis-(2-cyanoethyl) ether Source: PrepChem.com URL: [Link]

- Title: US2382036A - Bis(2-cyanoethyl)

-

Title: this compound | C6H8N2O | CID 15452 Source: PubChem URL: [Link]

- Title: US4055586A - Process for the manufacture of bis-(2-cyanoethyl)

-

Title: Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine Source: Eureka | Patsnap URL: [Link]

Sources

- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]

- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to Bis(2-cyanoethyl) ether (3,3'-Oxydipropionitrile): Molecular Characteristics, Synthesis, and Application in Biopolymer Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bis(2-cyanoethyl) ether, a key organic intermediate. Moving beyond basic identification, we delve into its core molecular properties, synthetic pathways, and critical role in modern drug development, particularly as a foundational component in oligonucleotide synthesis. The information herein is structured to provide actionable insights and a deep understanding of the compound's chemical behavior and utility in a research and development setting.

Part 1: Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of all subsequent experimental design and application. This section details the fundamental molecular and physical properties of this compound.

Chemical Formula and Molecular Structure

This compound is an organic compound featuring a central ether linkage flanked by two ethyl chains, each terminated by a nitrile functional group.[1] This structure imparts a unique combination of polarity, reactivity, and stability.

The empirical and molecular formula for this compound is C₆H₈N₂O .[1][2][3][4]

Caption: 2D Structure of this compound.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight of this compound is approximately 124.14 g/mol .[5] Minor variations in reported values (e.g., 124.16 g/mol ) are attributable to differences in the atomic weight values used for calculation.[6]

Table 1: Molecular Weight Calculation

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | | | 124.143 |

Chemical Identifiers

For unambiguous identification and literature retrieval, a comprehensive set of identifiers is essential.

Table 2: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1656-48-0 | [1][3][4] |

| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][4] |

| Synonyms | 3,3'-Oxydipropionitrile, 2,2′-Dicyanodiethyl ether | [1] |

| Linear Formula | O(CH₂CH₂CN)₂ | |

| SMILES | N#CCCOCCC#N | [2][4] |

| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N |[1][2][4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a colorless to pale yellow/brown liquid under standard conditions.[1][4][6]

Table 3: Selected Physicochemical and Thermophysical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless to brown liquid | [1][4][6] |

| Melting Point | -26.3 °C | [2][6] |

| Boiling Point | ~306-314 °C (at 760 mmHg) | [2][6] |

| Solubility | Very soluble in water; soluble in polar organic solvents | [1][6] |

| Refractive Index | ~1.44 @ 20°C |[4] |

Part 2: Synthesis and Chemical Reactivity

The utility of this compound as a chemical intermediate stems from its efficient synthesis and the versatile reactivity of its nitrile groups.

Common Synthetic Pathway

A well-established method for preparing this compound involves the base-catalyzed reaction of acrylonitrile with ethylene cyanohydrin.[7] This cyanoethylation reaction is efficient and yields the product in high purity.[7] The use of an alkaline catalyst, such as sodium hydroxide or a quaternary ammonium hydroxide, is critical for facilitating the nucleophilic addition.[7]

Caption: Synthesis of this compound.

Principal Reactivity

The chemical behavior of this compound is dominated by its nitrile functionalities. These groups can undergo:

-

Hydrolysis: In the presence of strong acids or bases, the nitrile groups can be hydrolyzed to form carboxylic acids, yielding 3,3'-oxydipropanoic acid.[1][7]

-

Reduction/Hydrogenation: The nitrile groups can be reduced to primary amines using agents like lithium aluminum hydride or catalytic hydrogenation, producing the corresponding diamine, which is a valuable monomer for polymer synthesis.[7]

Part 3: Application in Drug Development: The 2-Cyanoethyl Protecting Group

While this compound itself is an intermediate, the 2-cyanoethyl moiety is of paramount importance in drug development, specifically in the automated chemical synthesis of oligonucleotides (DNA and RNA fragments) for therapeutics and diagnostics.

Role in Phosphoramidite Chemistry

In the phosphoramidite method of oligonucleotide synthesis, the internucleotide phosphate linkage is highly reactive and must be protected during chain elongation. The 2-cyanoethyl group serves as the protecting group of choice for the phosphorus atom.[8][9] A key reagent, Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite , is used to phosphorylate nucleosides, installing this protective framework.

Causality of Choice: The 2-cyanoethyl group is selected for this critical role due to two key features:

-

Stability: It is robust enough to withstand the multiple chemical steps of the synthesis cycle (coupling, capping, oxidation).

-

Facile Cleavage: It can be removed rapidly and quantitatively under mild basic conditions that do not damage the sensitive oligonucleotide product.

Protocol: Deprotection via β-Elimination

The removal of the 2-cyanoethyl group is the final step before the oligonucleotide is cleaved from its solid support. This process is a classic example of a base-catalyzed β-elimination reaction.

Experimental Workflow and Mechanism:

-

Introduction of Base: A mild base, typically concentrated aqueous ammonia or a solution of methylamine, is introduced to the solid support containing the completed oligonucleotide.

-

Proton Abstraction: The base abstracts the acidic proton on the carbon atom alpha to the nitrile group. The electron-withdrawing nature of the nitrile group makes this proton significantly more acidic than a standard alkane proton.

-

Elimination: The resulting carbanion is unstable. Electron density shifts to form a carbon-carbon double bond (acrylonitrile), which triggers the elimination of the protected phosphate group as the leaving group.

-

Final Product: The reaction yields the deprotected oligonucleotide, free acrylonitrile, and the conjugate acid of the base. The acrylonitrile is simply washed away during purification.

This self-validating protocol is highly efficient, with the complete removal of all cyanoethyl groups being a prerequisite for obtaining a biologically active final product.

Caption: Mechanism of 2-Cyanoethyl group removal.

Part 4: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

-

Hazards: The compound is known to cause serious eye irritation.[5] It may also cause skin and respiratory tract irritation.[6]

-

Handling Precautions: Use in a well-ventilated area or fume hood is required.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]

-

Stability: The compound is stable under normal storage conditions but can react with strong acids and bases.[1][6]

Conclusion

This compound, with a molecular formula of C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol , is more than a simple organic molecule. It is a versatile chemical intermediate whose structural components, particularly the 2-cyanoethyl group, have become indispensable in the field of drug development. Its predictable synthesis and the specific, controllable reactivity of its nitrile functions—especially the clean, base-labile nature of the cyanoethyl protecting group—underscore its vital role in the synthesis of nucleic acid-based therapeutics. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in advanced chemical and biomedical research.

References

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

PrepChem. Synthesis of bis-(2-cyanoethyl) ether. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.

Sources

- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. A11005.18 [thermofisher.com]

- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. US2382036A - this compound and process for making same - Google Patents [patents.google.com]

- 8. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

Introduction: Characterizing a Versatile Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Analysis of Bis(2-cyanoethyl) ether

Prepared by: Gemini, Senior Application Scientist

This compound, also known by its systematic IUPAC name 3-(2-cyanoethoxy)propanenitrile and CAS number 1656-48-0, is a difunctional organic molecule featuring a central ether linkage flanked by two cyanoethyl groups.[1][2] Its chemical formula is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol .[3] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of polymers and other specialized chemical entities.[1]

Given its role as a foundational building block, verifying the identity, purity, and structural integrity of this compound is paramount for researchers and drug development professionals. Spectroscopic techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), provide a powerful, non-destructive, and highly specific means of characterization. This guide offers an in-depth examination of the expected spectroscopic data for this compound and outlines the experimental rationale for acquiring and interpreting this information.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint."[4] For this compound, FTIR is used to confirm the presence of its two key functional groups: the nitrile (C≡N) and the ether (C-O-C).

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a standard method for analyzing a neat liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid analysis due to its simplicity and minimal sample preparation.[5][6]

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable volatile solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues.[6]

-

Acquire a background spectrum of the clean, empty ATR crystal. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum to ensure only the sample's absorptions are reported.[7]

-

-

Sample Application:

-

Place a small drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[6]

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm contact between the liquid sample and the crystal.

-

Initiate the sample scan. For a high-quality spectrum, it is standard practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5] The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[5]

-

-

Post-Analysis Cleanup:

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe to prevent cross-contamination of subsequent samples.[7]

-

Diagram: FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of a liquid sample.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is dominated by three key regions corresponding to its primary structural features. The expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |

| ~2250 | Nitrile (C≡N) | Stretching | Strong, Sharp | This is a highly characteristic and diagnostic peak for the nitrile group. Its position in a relatively uncongested region of the spectrum makes it easy to identify.[8] |

| 2950-2850 | Alkane (C-H) | Stretching | Strong | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethylene bridges.[4] |

| ~1120 | Ether (C-O-C) | Asymmetric Stretching | Strong | This absorption is characteristic of the ether linkage and is one of the most intense bands in the fingerprint region for this molecule.[9] |

| 1500-500 | Fingerprint Region | C-C stretching, C-H bending | Complex | This region contains numerous overlapping peaks that are unique to the molecule's overall structure. While difficult to interpret directly, it serves as a valuable "fingerprint" for compound matching against a reference spectrum.[8] |

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates a sample's components using gas chromatography and then provides structural information on each component using mass spectrometry. For a pure sample like this compound, GC confirms its volatility and purity (appearing as a single peak), while MS provides its molecular weight and a fragmentation pattern that serves as a high-confidence identifier.[10]

Experimental Protocol: Acquiring GC-MS Data

The following is a generalized protocol for the analysis of a neat organic liquid. Specific parameters such as the temperature program and column type should be optimized for the instrument in use.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10][11] High concentrations can overload and contaminate the GC column and detector.

-

Transfer the solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present.[11]

-

-

Instrument Setup:

-

GC: Set an appropriate temperature program. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp at 10-20°C per minute to a final temperature of 250-300°C. Use helium as the carrier gas.[12]

-

Injector: Set the injector port temperature to ~250°C to ensure rapid and complete vaporization of the sample.[12]

-

MS: Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. This standard energy level ensures that the resulting fragmentation patterns are reproducible and comparable to library spectra.[13] The mass analyzer is set to scan a relevant mass range (e.g., m/z 20-200).

-

-

Injection and Data Acquisition:

-

The autosampler injects a small volume (typically 1 µL) of the prepared sample into the hot injector port.

-

The vaporized sample is carried onto the GC column where it is separated based on its boiling point and interaction with the column's stationary phase.

-

As the compound elutes from the column, it enters the MS ion source, where it is ionized and fragmented. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

-

Diagram: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of an organic compound.

Interpretation of the Mass Spectrum

Upon electron ionization, the this compound molecule forms an energetically unstable molecular ion (M⁺•) which then fragments in predictable ways. The resulting mass spectrum provides definitive structural clues.[14][15]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 124 , corresponding to the molecular weight of the parent molecule (C₆H₈N₂O)⁺•. While sometimes weak in ethers, its presence is the first piece of evidence for the compound's identity.[16]

-

Fragmentation Pathway: The fragmentation of ethers is often directed by the oxygen atom.[16][17] The primary fragmentation pathways for this compound include alpha-cleavage (cleavage of a bond adjacent to the oxygen) and cleavage of the C-O bond.

-

Formation of m/z 84: Alpha-cleavage involving the loss of a •CH₂CN radical (mass 40) from the molecular ion results in a stable, resonance-stabilized cation at m/z 84 . This is a common fragmentation pattern for ethers.[15] [O(CH₂CH₂CN)₂]⁺• → [CH₂=O⁺-CH₂CH₂CN] + •CH₂CN

-

Formation of m/z 54 (Base Peak): The most abundant peak, or base peak, is observed at m/z 54 .[2] This corresponds to the fragment (C₃H₄N)⁺. This highly stable fragment is likely formed through a rearrangement process, such as a McLafferty-type rearrangement, followed by cleavage, yielding the acrylonitrile radical cation ([CH₂=CH-C≡N]⁺•). This is a very common and diagnostically significant fragmentation for molecules containing a cyanoethyl group.

-

The key fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 124 | [O(CH₂CH₂CN)₂]⁺• | [C₆H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 84 | [CH₂=O⁺-CH₂CH₂CN] | [C₄H₆NO]⁺ | Result of alpha-cleavage with loss of •CH₂CN radical. |

| 54 | [CH₂=CH-C≡N]⁺• | [C₃H₄N]⁺• | Base Peak. Formed via rearrangement and cleavage. |

Conclusion

The combined application of FTIR and GC-MS provides a comprehensive and unambiguous characterization of this compound. FTIR serves as a rapid and effective tool to confirm the presence of the essential nitrile and ether functional groups. GC-MS complements this by confirming the compound's molecular weight and providing a detailed fragmentation pattern that acts as a definitive structural fingerprint. For researchers in synthetic chemistry and drug development, the proficient use and interpretation of these spectroscopic techniques are fundamental to ensuring the quality and identity of their materials, thereby upholding the integrity of their scientific outcomes.

References

-

U.S. Environmental Protection Agency. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

University of Wisconsin-Madison. 4406 GC-MS procedure and background. [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

-

California Air Resources Board. Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography. [Link]

-

Virginia Tech, Department of Chemistry. Sample Preparation – FT-IR/ATR. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem, National Center for Biotechnology Information. Diethyl bis(2-cyanoethyl)malonate. [Link]

-

NIST WebBook. Quantitative Infrared Database. [Link]

-

YouTube. Chem Exp1 FTIR of Organic Solvents and Oils. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-